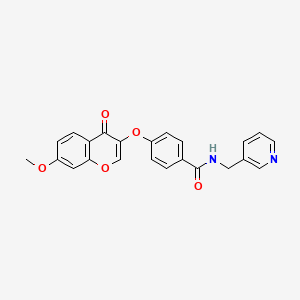

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide

Description

This compound is a chromone-benzamide hybrid featuring a 7-methoxy-substituted chromone (4-oxo-4H-chromen-3-yl) core linked via an ether oxygen to a benzamide moiety. The benzamide is further substituted with a pyridin-3-ylmethyl group at the N-position. Chromones are known for their biological activities, including monoamine oxidase (MAO) inhibition and metal-chelating properties, while benzamide derivatives often exhibit pharmacological relevance in targeting enzymes or receptors .

Properties

IUPAC Name |

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-28-18-8-9-19-20(11-18)29-14-21(22(19)26)30-17-6-4-16(5-7-17)23(27)25-13-15-3-2-10-24-12-15/h2-12,14H,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUSLKUDUXJNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 424.45 g/mol. The predicted boiling point is approximately 629.9 °C, and it exhibits a density of 1.286 g/cm³.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O6 |

| Molecular Weight | 424.45 g/mol |

| Boiling Point | 629.9 °C (predicted) |

| Density | 1.286 g/cm³ (predicted) |

Biological Activity Overview

The compound features a chromone moiety, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the pyridine ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that compounds derived from chromone structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds often range from 5 µM to 20 µM, indicating moderate to high potency against these cell lines .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). Studies have reported dual inhibitory effects against COX enzymes, which are critical in inflammatory processes associated with cancer .

- Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells .

- Apoptosis Induction : The activation of apoptotic pathways has been observed in response to treatment with chromone derivatives. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Comparative Analysis with Related Compounds

A comparative analysis was conducted on several compounds sharing structural features with This compound :

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Trimethoxy groups and pyridine | Antiproliferative against cancer cells |

| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |

| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |

This table highlights the unique combination of functionalities present in the target compound that may enhance its selectivity and efficacy against specific biological targets compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Chromone-Benzamide Series

Compound 15g ():

- Structure : 7-((4-Chlorobenzyl)oxy)-N-(2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)ethyl)-4-oxo-4H-chromene-3-carboxamide.

- Key Differences: Replaces the ether-linked benzamide with a carboxamide group. Substituents: 4-chlorobenzyloxy at position 7 of the chromone and a pyridinone-ethylamino linker.

- Synthesis : Yield = 23%, m.p. = 241–243°C, HPLC purity = 99.7% .

Compound 17d ():

- Structure: 3-Hydroxy-1–(2-(((7-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)ethyl)-2-methylpyridin-4(1H)-one.

- Key Differences: Contains a 7-methoxy chromone but linked via a methylaminoethyl group to a pyridinone ring instead of a benzamide.

- Synthesis: No explicit yield reported, but analogues in the series (e.g., 17a–17f) show yields of 55–65% .

923112-79-2 ():

Benzamide Derivatives with Pyridine Substituents

4-Methoxy-N-pyridin-3-yl-benzamide ():

- Structure : Simplified benzamide with a methoxy group at position 4 and a pyridin-3-yl group directly attached to the amide nitrogen.

- Key Differences: No chromone core; smaller molecular weight (C₁₃H₁₂N₂O₂). CAS: 796069-31-3; synonyms include NSC300838 and CHEMBL1328010 .

4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide ():

- Structure : Benzamide with a trifluoromethyl group at position 3 and a pyridin-4-ylmethyl substituent.

- Key Differences: Trifluoromethyl group enhances lipophilicity; pyridin-4-ylmethyl vs. pyridin-3-ylmethyl in the target compound. Reported as a monohydrate crystal .

Discussion of Structural Influences on Properties

- Linker Diversity: Ether linkages (target compound) vs. carboxamide or aminoethyl linkers () alter molecular flexibility and hydrogen-bonding capacity.

- Pyridine Positional Isomerism : Pyridin-3-ylmethyl (target) vs. pyridin-4-ylmethyl () groups may affect steric interactions and π-stacking in biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

Chromene core formation : Condensation of 7-methoxy-4-oxochromene-3-ol with a benzamide precursor under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling reaction : Etherification at the 3-position of the chromene using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution .

Amide bond formation : Reaction of the activated benzoyl chloride derivative with 3-(aminomethyl)pyridine in anhydrous solvents .

- Key Considerations : Optimize temperature (e.g., reflux in DCM) and stoichiometry to avoid side products like over-oxidized chromene derivatives .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromen-4-one carbonyl at δ 175–180 ppm) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~435) .

- Data Table :

| Technique | Key Peaks/Results | Reference |

|---|---|---|

| ¹H NMR | δ 8.5 (pyridine H), δ 6.8–7.5 (aromatic H) | |

| HPLC | Retention time: 12.3 min (95% purity) |

Q. What preliminary biological assays are recommended?

- Screening Protocols :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .

- Antimicrobial Testing : Disk diffusion assay for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Catalysis : Employ Pd/C or CuI for Ullmann-type ether couplings .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) for cyclization steps .

- Data Contradictions : Higher temperatures (>100°C) may degrade the chromene core; use controlled heating (e.g., oil bath) .

Q. How to resolve discrepancies in biological activity data across studies?

- Case Example : Inconsistent IC₅₀ values in anticancer assays may arise from:

- Compound Stability : Degradation in DMSO stock solutions; validate via HPLC before assays .

- Cell Line Variability : Compare results across multiple lines (e.g., NCI-60 panel) .

- Assay Interference : Chromene autofluorescence may skew readouts; use orthogonal methods like flow cytometry .

Q. What advanced techniques support structure-activity relationship (SAR) studies?

- Methods :

- X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .

- Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets (e.g., ATP-binding sites) .

- Metabolite Profiling : LC-MS/MS to identify bioactive metabolites .

- Table : SAR Modifications and Effects

| Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | |

| Pyridine → Piperidine | Enhanced solubility (LogP ↓ 0.5) |

Safety and Handling

Q. What hazards are associated with synthesizing this compound?

- Key Risks :

- Mutagenicity : Ames testing recommended for intermediates (e.g., anomeric amides) .

- Decomposition : Avoid heating above 150°C; store at –20°C under argon .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for light-sensitive reagents .

Data Reproducibility

Q. How to ensure reproducibility in pharmacological assays?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.